3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

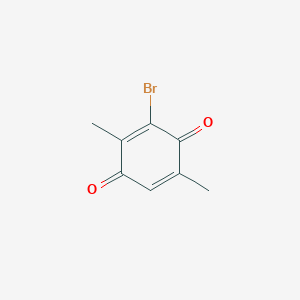

3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7BrO2 It is a derivative of cyclohexadiene and features a bromine atom and two methyl groups attached to the cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the bromination of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding hydroquinones.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-Bromo-2,5-dimethylbenzoquinone.

Reduction: Formation of 3-Bromo-2,5-dimethylhydroquinone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to modify the compound and generate derivatives with desired properties.

Comparison with Similar Compounds

Similar Compounds

2,3-Dichloro-2,5-cyclohexa-diene-1,4-dione: Similar structure but with chlorine atoms instead of bromine.

2,6-Di-tert-butyl-1,4-benzoquinone: A related quinone with tert-butyl groups.

1,5-Dimethyl-1,4-cyclohexadiene: Similar diene system but without the bromine atom.

Uniqueness

3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

3-Bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione (CAS: 633318-48-6) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimalarial and antiparasitic activities.

- Molecular Formula : C8H7BrO2

- Molar Mass : 215.04398 g/mol

- Structure : The compound features a cyclohexadiene core with two carbonyl groups and a bromine substituent, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves regioselective reactions that yield various isomers. A notable synthesis method includes the use of 1-methoxy-1,3-butadiene as a reagent to generate the desired product through a series of steps that ensure high yields and purity .

Antimalarial Activity

Research has indicated that this compound exhibits promising antimalarial properties. In assays against Plasmodium falciparum, the compound demonstrated significant activity with an IC50 value in the micromolar range. This suggests that it may inhibit the growth of malaria parasites effectively.

Antischistosomal Activity

In addition to its antimalarial effects, the compound has been evaluated for its activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Preliminary results indicate that it possesses relevant activity at concentrations around 10 µM, making it a candidate for further development as an antiparasitic agent .

Study on Prodrugs

A recent study explored the potential of this compound as a prodrug for plasmodione. The research highlighted how metabolic processes in parasites could convert this compound into active forms that exert therapeutic effects. The study utilized LC-MS analyses to track the conversion and confirmed the generation of active metabolites under physiological conditions .

Toxicity and Safety Profile

While investigating the biological activities of this compound, researchers also assessed its toxicity profile. The compound was found to have manageable toxicity levels in vitro; however, further studies are required to evaluate its safety in vivo comprehensively.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) against P. falciparum | IC50 (µM) against S. mansoni | Notes |

|---|---|---|---|

| This compound | ~2 | ~10 | Potential prodrug for plasmodione |

| Plasmodione | <0.1 | Not applicable | Highly potent antimalarial agent |

Properties

IUPAC Name |

3-bromo-2,5-dimethylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-4-3-6(10)5(2)7(9)8(4)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGUYAUHNXWDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.